Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a polycyclic heteroaromatic compound featuring a pyrido[2,3-d]pyrimidine core fused with a tetrahydropyridine ring. Key structural elements include:
- 4-Chlorophenyl substituent at position 5, enhancing lipophilicity and steric bulk.
- Methyl ester at position 6, offering reactivity for further derivatization.
- Methyl group at position 7, influencing conformational stability.
This compound’s synthesis likely involves multi-step condensation and cyclization reactions, analogous to methods described for related pyrimidine derivatives (e.g., thiouracil intermediates and aromatic aldehydes) . Its structural characterization would employ crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
methyl 2-benzylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-13-17(22(29)30-2)18(15-8-10-16(24)11-9-15)19-20(25-13)26-23(27-21(19)28)31-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNZZJCQIXKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 537046-45-0) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula: C23H20ClN3O3S
- Molecular Weight: 453.9 g/mol
- Structure: The compound features a unique pyrido[2,3-d]pyrimidine core with various substituents that enhance its biological profile.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cell proliferation. The mechanism of action likely involves binding to molecular targets that modulate enzymatic activity, influencing cellular pathways related to cancer progression. For instance:
- Enzyme Inhibition: The compound may inhibit dihydrofolate reductase (DHFR) and other kinases implicated in cancer cell growth and survival .
- Cell Proliferation: In vitro studies demonstrate that the compound can significantly reduce the proliferation of various cancer cell lines.
The biological activity of this compound is attributed to its ability to:
- Bind to Target Proteins: The compound's structure allows it to interact with specific proteins involved in critical biological pathways.
- Modulate Enzymatic Activity: By inhibiting key enzymes, the compound can alter metabolic pathways crucial for cancer cell survival and proliferation.
Case Studies
-
In Vitro Studies:
- A study reported that the compound showed significant cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value in the micromolar range.
- Another study highlighted its effectiveness against colon cancer cells, where it induced apoptosis through the activation of caspase pathways.
- Structure-Activity Relationship (SAR):
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous heterocyclic systems, emphasizing substituent effects, ring systems, and physicochemical properties.
Structural Comparisons
Functional and Physicochemical Differences
- Electronic Effects: The benzylsulfanyl group in the target compound provides sulfur-mediated hydrogen-bonding capabilities, contrasting with the cyano or furyl groups in analogs, which prioritize π-π stacking or dipole interactions .
- Lipophilicity: The 4-chlorophenyl group in the target compound increases logP compared to 2-chlorophenyl () or non-halogenated analogs, enhancing membrane permeability .
Crystallographic and Conformational Insights
- Hydrogen Bonding : The benzylsulfanyl group may participate in C–H···S interactions, distinct from the N–H···O/N bonds in thiazolo-pyrimidines .
- Ring Puckering : The pyrido[2,3-d]pyrimidine core may adopt a boat-like conformation due to tetrahydropyridine puckering, as analyzed via Cremer-Pople parameters , whereas triazolo systems exhibit planar rigidity .
Research Findings and Implications
- Thermal Stability : The methyl ester at position 6 may enhance stability compared to ethyl esters, as seen in thermal degradation studies of related carboxylates .
Preparation Methods
Reaction Components and Conditions
The Hantzsch synthesis enables simultaneous formation of the pyridine and pyrimidine rings. For this compound, the following components are required:
| Component | Role | Example |
|---|---|---|
| β-Keto ester | Provides C6 carboxylate | Methyl 3-oxopentanoate |
| Aldehyde | Introduces C5 aryl group | 4-Chlorobenzaldehyde |
| Benzyl thioamide | Source of C2 benzylsulfanyl | Benzyl thioacetamide |
- Solvent: Anhydrous ethanol
- Temperature: Reflux (78°C)
- Catalyst: Ammonium acetate (2.5 eq)
- Reaction time: 12–18 hours
Mechanistic Pathway :
- Knoevenagel condensation between β-keto ester and aldehyde
- Michael addition of thioamide to the α,β-unsaturated intermediate
- Cyclization to form the pyrido[2,3-d]pyrimidine core
Yield Optimization :
- Thioamide equivalents : 1.2–1.5 eq prevents oligomerization
- Solvent effects : Ethanol > methanol (reduces ester hydrolysis)
Stepwise Synthesis from Pyridine Precursors
Intermediate Preparation
Step 1: Synthesis of 2-Amino-5-(benzylsulfanyl)nicotinic acid
- Starting material: 2-Amino-5-bromonicotinic acid
- Reaction: Nucleophilic aromatic substitution with benzyl mercaptan
- Conditions: DMF, K₂CO₃, 80°C, 6 h
Step 2: Introduction of 4-Chlorophenyl Group
- Method: Suzuki-Miyaura coupling
- Reagents:
Step 3: Pyrimidine Ring Formation
IEDDA Reaction Using 1,2,3-Triazine Derivatives
Triazine-Amidine Cycloaddition
The inverse electron demand Diels-Alder reaction between methyl 1,2,3-triazine-5-carboxylate and functionalized amidines provides direct access to the pyrido-pyrimidine system.
Key Parameters :
- Amidines: N-(4-chlorophenyl)acetamidine
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Reaction time: 2–4 hours
Advantages :
- High regioselectivity (>95%)
- Mild conditions preserve ester functionality
Critical Analysis of Synthetic Routes
Comparative Performance Metrics
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Hantzsch Synthesis | 38–42% | 92–95% | >100 g |
| Stepwise Assembly | 25–28% | 88–90% | <50 g |
| IEDDA Cycloaddition | 55–60% | 97–99% | <10 g |
Key Observations :
- Hantzsch method offers best scalability but requires careful stoichiometric control
- IEDDA route provides highest yields but limited substrate availability
- Stepwise synthesis allows modular substitution but accumulates synthetic steps
Purification and Characterization
Chromatographic Methods
- Flash chromatography : Silica gel (230–400 mesh), hexane/EtOAc (3:1 → 1:1 gradient)
- HPLC conditions : C18 column, 0.1% TFA in H₂O/MeCN (70:30 → 50:50 over 20 min)
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, H-8)
- δ 7.35–7.28 (m, 9H, aromatic)
- δ 4.52 (s, 2H, SCH₂Ph)
- δ 3.89 (s, 3H, COOCH₃)
13C NMR :
- 168.9 ppm (C=O ester)
- 161.2 ppm (C-4 ketone)
Industrial Production Considerations
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with precursors like substituted benzaldehydes and heterocyclic intermediates. Key steps include cyclocondensation, thioether formation, and carboxylation. Catalysts such as palladium or copper are often employed to facilitate coupling reactions, while solvents like dimethylformamide (DMF) or toluene are selected based on solubility and reactivity . Optimization focuses on temperature control (e.g., 80–120°C), reaction time (12–48 hours), and catalyst loading (1–5 mol%) to maximize yield (reported up to 75–85% in analogous compounds). Post-synthesis purification via column chromatography ensures high purity (>95%) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and functional group integration, particularly the benzylsulfanyl and 4-chlorophenyl moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, though less common due to crystallization challenges, provides definitive confirmation of stereochemistry in related pyrido-pyrimidine derivatives . Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups .
Q. What are the key considerations for reaction scale-up in academic settings?
Scale-up requires solvent sustainability (e.g., switching from DMF to greener alternatives like ethanol), catalyst recovery, and minimizing exothermic side reactions. Batch reactors with controlled stirring and inert atmospheres (N₂/Ar) are preferred. Yield reproducibility is monitored using in-situ techniques like thin-layer chromatography (TLC) .
Advanced Questions
Q. How can researchers resolve contradictory spectroscopic data, such as unexpected peaks in NMR?
Contradictions often arise from tautomerism (e.g., keto-enol shifts in the pyrimidine ring) or impurities from incomplete purification. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- 2D NMR (COSY, HSQC) to trace proton-carbon correlations.
- Comparing experimental data with computational predictions (DFT calculations) . For example, a spurious peak at δ 5.2 ppm might indicate residual solvent (e.g., DMF-d₇), necessitating additional drying steps .
Q. What mechanistic insights guide the design of biological activity studies for this compound?
The compound’s bioactivity is hypothesized to stem from its ability to mimic purine/pyrimidine bases, interfering with enzyme active sites (e.g., kinase inhibition). In vitro assays using enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization are employed to measure IC₅₀ values. Molecular docking studies predict binding affinity to targets like dihydrofolate reductase (DHFR), while structure-activity relationship (SAR) analyses focus on modifying the 4-chlorophenyl group to enhance selectivity .
Q. How can regioselectivity challenges in functionalizing the pyrido-pyrimidine core be addressed?
Regioselectivity is influenced by electronic and steric factors. For example, introducing electron-withdrawing groups (e.g., -Cl) at the 5-position directs electrophilic substitution to the 2-position. Transition-metal catalysis (e.g., Pd-mediated cross-coupling) ensures precise functionalization, while protecting groups (e.g., tert-butyldimethylsilyl) shield reactive sites during multi-step syntheses . Computational modeling (e.g., Fukui function analysis) further predicts reactive hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
